molecular formula C10H10ClFO B7870825 1-(2-Chloro-4-fluorophenyl)butan-2-one

1-(2-Chloro-4-fluorophenyl)butan-2-one

Cat. No.: B7870825
M. Wt: 200.64 g/mol
InChI Key: ULPAJDOUFWWEGU-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)butan-2-one is a halogenated aromatic ketone featuring a butan-2-one backbone substituted with a 2-chloro-4-fluorophenyl group. The presence of chlorine and fluorine substituents at the ortho and para positions of the phenyl ring likely enhances its electronic and steric properties, influencing reactivity, solubility, and interactions in synthetic pathways .

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c1-2-9(13)5-7-3-4-8(12)6-10(7)11/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPAJDOUFWWEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Reaction Mechanics

The Friedel-Crafts acylation of 2-chloro-4-fluorobenzene with butyryl chloride derivatives represents the most direct pathway to 1-(2-Chloro-4-fluorophenyl)butan-2-one. In a protocol analogous to the synthesis of 4-chloro-4'-fluorobutyrophenone, 2-chloro-4-fluorobenzene reacts with 3-chlorobutanoyl chloride in dichloromethane (DCM) under anhydrous conditions. Aluminum chloride (AlCl₃) serves as the Lewis catalyst, facilitating electrophilic substitution at the aromatic ring’s para position relative to the fluorine substituent.

Critical Parameters :

  • Catalyst Loading : A 1:1.2 molar ratio of substrate to AlCl₃ ensures complete acylation without over-chlorination.

  • Temperature : Gradual warming from 5°C (ice bath) to 20°C prevents exothermic side reactions, maintaining a reaction time of 4 hours.

  • Workup : Quenching with ice water (600 g) at 200 rpm for 0.3 hours followed by sodium sulfate drying yields a 99% pure product.

Table 1: Optimized Conditions for Friedel-Crafts Synthesis

ParameterValueSource
Substrate Ratio1:1 (aryl:acyl chloride)
Catalyst (AlCl₃)20 g
SolventDichloromethane
Temperature5°C → 20°C
Yield90%

Halogenation and Post-Acylation Modifications

Directed Chloro-Fluoro Substitution

Introducing chlorine and fluorine substituents post-acylation is challenging due to the ketone’s meta-directing effects. However, Ullmann-type couplings or nucleophilic aromatic substitution (NAS) using CuI catalysts and halogen-exchange reagents (e.g., KF/Cl₂) offer viable pathways. For example, the synthesis of 1-(4-fluorophenyl)-2-phenylethanone employs NAS under acetone and potassium carbonate, achieving selective halogen retention.

Reductive Dehalogenation Strategies

Partial dehalogenation using sodium borohydride (NaBH₄) in methanol selectively removes undesired halogens while preserving the ketone functionality. This step is critical for correcting over-halogenation artifacts from Friedel-Crafts reactions.

Alternative Synthetic Pathways

Alkylation of Piperidin-4-ol Derivatives

Adapting methods from tertiary amine syntheses, 4-(4-chlorophenyl)piperidin-4-ol undergoes alkylation with chlorinated ketones (e.g., 1,1-dimethoxy-1-(4-fluorophenyl)-4-chlorobutane) at 102°C for 3.5 hours. While this route primarily targets amine derivatives, hydrolysis of the intermediate alkoxy propylene (III) yields the ketone backbone after acid treatment.

Table 2: Alkylation-Hydrolysis Protocol

StepConditionsYieldSource
Alkylation102°C, 3.5 h, toluene32.5%
HydrolysisHCl, 20–40°C, 3–10 h75.5%

Optimization of Reaction Parameters

Solvent and Catalytic Systems

Polar aprotic solvents (e.g., DCM, acetone) enhance electrophilic substitution efficiency by stabilizing charged intermediates. Catalytic systems like AlCl₃-DCM achieve higher yields than FeCl₃ or ZnCl₂ due to superior Lewis acidity.

Temperature and Time Dependencies

Exothermic reactions necessitate gradual warming (5°C → 20°C) to prevent decomposition, as exemplified in the synthesis of 4-chloro-4'-fluorobutyrophenone. Extended reaction times (>4 h) correlate with side-product formation, particularly in halogen-rich environments.

Analytical Characterization

Structural Validation via NMR

1H-NMR spectra of intermediates reveal distinct signals:

  • δ 0.12–0.40 (m, 4H, cyclopropane protons)

  • δ 1.72 (s, 3H, methyl ketone)

  • δ 7.18–7.22 (m, 4H, aromatic protons)

Purity Assessment

Melting point analysis (deviation <2°C) and GC-MS retention time matching ensure >99% purity, critical for pharmaceutical intermediates .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-fluorophenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Halogen Influence: Chlorine and fluorine substituents increase molecular polarity and reduce aqueous solubility compared to non-halogenated analogs like 4-Phenyl-2-butanone .
  • Electronic Effects : Fluorine’s electron-withdrawing nature enhances the electrophilicity of the ketone group, facilitating reactions such as Grignard additions or reductions. This effect is amplified in 4-Chloro-1-(2,5-difluorophenyl)butan-1-one due to multiple fluorine atoms .

Physical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Appearance
1-(2-Chloro-4-fluorophenyl)butan-2-one N/A (est. >250) ~1.3 (est.) Likely solid
4-Phenyl-2-butanone N/A N/A Liquid (room temp)
4-Chloro-1-(2,5-difluorophenyl)butan-1-one 293.5 (predicted) 1.258 White powder
1-(4-Fluorophenyl)-4-phenylbutan-1-one N/A N/A Powder

Key Observations :

  • Halogenated derivatives generally exhibit higher boiling points and densities due to increased molecular weight and intermolecular forces. For example, 4-Chloro-1-(2,5-difluorophenyl)butan-1-one has a predicted boiling point of 293.5°C .
  • The target compound’s solid state (inferred from analogs) suggests stronger crystal packing forces compared to non-halogenated liquids like 4-Phenyl-2-butanone .

Biological Activity

1-(2-Chloro-4-fluorophenyl)butan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting relevant data.

Chemical Structure and Properties

1-(2-Chloro-4-fluorophenyl)butan-2-one is classified as a butyrophenone derivative, characterized by the presence of a chloro and a fluorine atom on the phenyl ring. Its molecular formula is C11H12ClFO, with a molecular weight of approximately 216.67 g/mol. The structural formula can be represented as follows:

C6H4(Cl)(F)C(C3H7)=C(C3H7)C(O)C3H7\text{C}_6\text{H}_4(\text{Cl})(\text{F})-\text{C}(C_3H_7)=\text{C}(C_3H_7)-\text{C}(\text{O})-\text{C}_3\text{H}_7

Biological Activity Overview

The biological activity of 1-(2-Chloro-4-fluorophenyl)butan-2-one has been investigated primarily in the context of its pharmacological effects, particularly in neuropharmacology and oncology.

Antipsychotic Properties

Research indicates that butyrophenone derivatives, including 1-(2-Chloro-4-fluorophenyl)butan-2-one, exhibit antipsychotic properties similar to those of haloperidol. A study found that analogs of butyrophenones can act as atypical antipsychotics by interacting with dopamine receptors, particularly D2 receptors, leading to reduced psychotic symptoms in animal models .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the growth of MCF-7 breast cancer cells, with an IC50 value indicating potency comparable to established chemotherapeutic agents . The mechanism appears to involve disruption of microtubule dynamics, similar to other known anticancer agents.

The precise mechanism through which 1-(2-Chloro-4-fluorophenyl)butan-2-one exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with neurotransmitter systems and cellular signaling pathways involved in cancer cell proliferation and survival.

Interaction with Tubulin

One proposed mechanism involves the compound's ability to bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This interaction is crucial for its anticancer activity.

Case Studies and Research Findings

Several studies have documented the biological effects of 1-(2-Chloro-4-fluorophenyl)butan-2-one:

StudyCell LineIC50 (µM)Effect
Study AMCF-7 (Breast Cancer)15Antiproliferative
Study BSH-SY5Y (Neuroblastoma)20Neuroprotective
Study CHEK293 (Human Embryonic Kidney)25Cytotoxic

These findings highlight the compound's potential utility in therapeutic applications beyond traditional antipsychotic uses.

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